molecular formula C19H15NO2 B12818951 1-(Diphenylmethyl)-4-nitrobenzene CAS No. 2945-12-2

1-(Diphenylmethyl)-4-nitrobenzene

Cat. No.: B12818951
CAS No.: 2945-12-2
M. Wt: 289.3 g/mol
InChI Key: PYIFQWWZCFQJQJ-UHFFFAOYSA-N
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Description

((4-Nitrophenyl)methylene)dibenzene is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Nitrophenyl)methylene)dibenzene typically involves the reaction of 4-nitrobenzaldehyde with dimedone in the presence of an organocatalyst such as proline. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition . The reaction conditions include:

    Reactants: 4-nitrobenzaldehyde and dimedone

    Catalyst: Proline

    Solvent: Polyethylene glycol (PEG-400)

    Temperature: Room temperature

    Reaction Time: Approximately 1.5 hours

The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by vacuum filtration .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

((4-Nitrophenyl)methylene)dibenzene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amino compounds.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

((4-Nitrophenyl)methylene)dibenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ((4-Nitrophenyl)methylene)dibenzene involves its interaction with molecular targets through its nitrophenyl and benzene moieties. The nitrophenyl group can participate in electron transfer reactions, while the benzene rings can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    ((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Similar in structure but contains additional cyclohexenone rings.

    4-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the methylene and benzene components.

    4-Nitrophenylmethanol: Contains a nitrophenyl group attached to a methanol moiety.

Uniqueness

((4-Nitrophenyl)methylene)dibenzene is unique due to its combination of a nitrophenyl group with a methylene bridge and two benzene rings, which imparts distinct chemical and physical properties.

Properties

CAS No.

2945-12-2

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

1-benzhydryl-4-nitrobenzene

InChI

InChI=1S/C19H15NO2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H

InChI Key

PYIFQWWZCFQJQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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